N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and piperidine rings
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB by this compound disrupts these processes .
Pharmacokinetics
Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of N,N-dimethylpyrimidin-4-amine and 3-methylenepiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine and piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promise as anticancer agents.
Indole Derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-10-5-4-8-16(9-10)12-13-7-6-11(14-12)15(2)3/h6-7H,1,4-5,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVSDMUBISABHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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